molecular formula C24H60N4O12Zr B023071 Tetrakis(triethanolaminato)zirconium(IV) CAS No. 101033-44-7

Tetrakis(triethanolaminato)zirconium(IV)

Cat. No.: B023071
CAS No.: 101033-44-7
M. Wt: 688 g/mol
InChI Key: ANYRIEBHVNPTQO-UHFFFAOYSA-N
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Description

Tetrakis(triethanolaminato)zirconium(IV) (CAS 101033-44-7) is an organozirconium complex widely utilized as a high-performance cross-linking agent in scientific and industrial research. Its primary research value lies in its stability and efficacy in high-pH environments, where it facilitates the gelation of organic polymers to create viscous fluids. Primary Research Applications & Mechanism of Action: This compound is extensively studied for formulating gels in oil and gas recovery processes. It acts by forming stable cross-links between polymer chains, such as hydroxyl-containing polymers, leading to the formation of robust gels under demanding downhole conditions. Its mechanism involves the coordination of the zirconium center with oxygen atoms from the polymer backbone, a reaction that is controllable and delayed, providing valuable time for fluid placement before gelation. Beyond energy research, it also finds application as a plating and surface treating agent in materials science. Product Information: This product is supplied as a liquid and is intended For Research Use Only . It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use, noting that the compound may cause skin irritation (H315) .

Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;zirconium
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InChI

InChI=1S/4C6H15NO3.Zr/c4*8-4-1-7(2-5-9)3-6-10;/h4*8-10H,1-6H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYRIEBHVNPTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.[Zr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H60N4O12Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049828
Record name Tetrakis[2-[bis(2-hydroxyethyl)amino-kappaN]ethanolato-kappaO]zirconium
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Molecular Weight

688.0 g/mol
Source PubChem
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CAS No.

101033-44-7
Record name Zirconium, tetrakis(2-(bis(2-hydroxyethyl)amino-kappaN)ethanolato-kappaO)-
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Record name Zirconium, tetrakis[2-[bis(2-hydroxyethyl)amino-.kappa.N]ethanolato-.kappa.O]-
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Record name Tetrakis[2-[bis(2-hydroxyethyl)amino-kappaN]ethanolato-kappaO]zirconium
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Record name Tetrakis[[2,2',2''-nitrilotris[ethanolato]](1-)-N,O]zirconium
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Synthesis and Preparative Methodologies for Tetrakis Triethanolaminato Zirconium Iv

Direct Synthetic Routes from Zirconium(IV) Precursors

Direct synthesis methods for Tetrakis(triethanolaminato)zirconium(IV) start from readily available zirconium(IV) compounds, such as halides and alkoxides. These precursors react with triethanolamine (B1662121), leading to the formation of the desired complex.

Stoichiometric Reactions with Zirconium(IV) Halides

The reaction of zirconium(IV) halides, most commonly zirconium tetrachloride (ZrCl₄), with triethanolamine presents a potential direct route to Tetrakis(triethanolaminato)zirconium(IV). Zirconium tetrachloride is a versatile starting material in zirconium chemistry due to its commercial availability. atamanchemicals.comwikipedia.orgchemicalbook.com The synthesis of other tetrakis-ligated zirconium(IV) complexes, such as tetrakis(dibenzoylmethanato)zirconium(IV), has been successfully achieved using ZrCl₄. scielo.org.za For instance, the reaction of ZrCl₄ with dibenzoylmethane (B1670423) in a 1:4 molar ratio in dimethylformamide (DMF) at 60°C yields the corresponding complex in high yield. scielo.org.za

However, the direct reaction between ZrCl₄ and triethanolamine to form Tetrakis(triethanolaminato)zirconium(IV) is not well-documented in peer-reviewed literature. A significant challenge in this reaction is the high reactivity of ZrCl₄ towards hydrolysis, which necessitates the use of anhydrous conditions and air-free techniques. wikipedia.orgosti.gov The reaction with triethanolamine, which contains hydroxyl groups, is expected to be vigorous and may lead to the formation of zirconium oxychloride and other side products if not carefully controlled. atamanchemicals.comwikipedia.org The presence of a base is typically required to scavenge the hydrogen chloride (HCl) generated during the reaction.

A plausible, though not explicitly reported, approach would involve the slow addition of a solution of triethanolamine in an inert, anhydrous solvent to a suspension of ZrCl₄, potentially in the presence of a non-coordinating base to neutralize the evolved HCl. The reaction stoichiometry would require a 1:4 molar ratio of zirconium tetrachloride to triethanolamine.

Reactivity of Zirconium(IV) Alkoxides with Triethanolamine

Zirconium(IV) alkoxides, with the general formula Zr(OR)₄, are another important class of precursors for the synthesis of Tetrakis(triethanolaminato)zirconium(IV). They are generally less reactive than zirconium halides, which can allow for more controlled reactions. The synthesis of various zirconium(IV) alkoxides, such as zirconium(IV) isopropoxide and zirconium(IV) tert-butoxide, is well-established. researchgate.netrsc.org A common method involves the reaction of zirconium tetrachloride with the corresponding alcohol in the presence of a base like ammonia (B1221849) to neutralize the generated HCl. google.com

The reaction of a zirconium(IV) alkoxide with triethanolamine proceeds via an alcohol exchange mechanism. Research has shown that the equimolar reaction of zirconium(IV) isopropoxide isopropanol (B130326) complex (Zr(OPr-i)₄·i-PrOH) with triethanolamine (teaH₃) in benzene (B151609) results in the formation of a monosubstituted derivative, [(i-PrO)Zr{(OCH₂CH₂)₃N}]. researchgate.net To achieve the fully substituted Tetrakis(triethanolaminato)zirconium(IV), a significant excess of triethanolamine would likely be required to drive the reaction to completion, along with the removal of the liberated alcohol (e.g., isopropanol) to shift the equilibrium towards the product.

In a related application, triethanolamine has been used as a hydrolysis stabilizer for zirconium butoxide in a 2:1 molar ratio, indicating a facile reaction between the two components. researchgate.net This suggests that a complete reaction to form the tetrakis complex is feasible under appropriate conditions.

Influence of Solvent Systems and Reaction Medium on Yield and Purity

The choice of solvent is critical in the synthesis of Tetrakis(triethanolaminato)zirconium(IV) as it can significantly impact the reaction rate, yield, and the purity of the isolated product. For reactions involving the highly reactive zirconium tetrachloride, an inert, anhydrous solvent is essential to prevent hydrolysis. wikipedia.org Solvents such as toluene (B28343), hexane, or chlorinated hydrocarbons could be suitable. In the synthesis of related zirconium complexes, dimethylformamide (DMF) has been used effectively. scielo.org.za The solubility of the reactants and the product in the chosen solvent will also influence the reaction kinetics and the ease of product isolation. For instance, if the product precipitates from the reaction mixture, it can be easily separated by filtration.

In the case of reactions involving zirconium alkoxides, the solvent should be compatible with the reactants and not interfere with the alcohol exchange reaction. Benzene has been used as a solvent for the reaction of zirconium isopropoxide with triethanolamine. researchgate.net The polarity of the solvent can influence the reaction rate, with more polar solvents potentially accelerating the reaction. However, the solvent must also allow for the removal of the alcohol byproduct to drive the reaction to completion. This can be achieved by azeotropic distillation for which a solvent like toluene would be suitable.

The purity of the final product is also dependent on the solvent system's ability to allow for effective purification. Recrystallization from a suitable solvent or a mixture of solvents is a common method for purifying solid organometallic compounds. chemrxiv.org

Optimization of Reaction Conditions: Temperature, Pressure, and Reaction Time

Temperature: The reaction temperature will influence the rate of reaction. For the exothermic reaction of ZrCl₄ with triethanolamine, initial cooling might be necessary to control the reaction rate and prevent the formation of byproducts. chemrxiv.org Subsequently, heating might be required to drive the reaction to completion. For alcohol exchange reactions with zirconium alkoxides, gentle heating is often employed to facilitate the reaction and aid in the removal of the alcohol byproduct. nih.gov

Pressure: Most syntheses of this type are conducted at atmospheric pressure. However, vacuum can be applied to remove volatile byproducts, such as liberated alcohols, which can shift the reaction equilibrium towards the product side. chemrxiv.org

Reaction Time: The reaction time needs to be sufficient to ensure the complete conversion of the starting materials. This can be monitored by techniques such as IR or NMR spectroscopy. In the synthesis of a related tetrakis(dialkylamido)zirconium(IV) compound, reaction times of 24-30 hours were employed. google.com

The table below summarizes a set of plausible optimized reaction conditions for the synthesis of a generic zirconium(IV) complex based on available literature, which could be adapted for Tetrakis(triethanolaminato)zirconium(IV).

ParameterConditionRationale
Precursor Zirconium(IV) alkoxideOffers better control over reactivity compared to halides.
Solvent TolueneInert, allows for azeotropic removal of alcohol byproduct.
Reactant Ratio 1: >4 (Zr:Triethanolamine)Excess triethanolamine drives the reaction to completion.
Temperature RefluxFacilitates the reaction and removal of alcohol.
Pressure Atmospheric with Dean-Stark trapTo continuously remove the alcohol byproduct.
Reaction Time 12-24 hoursTo ensure complete substitution.

Ligand Exchange and Transamination Approaches

An alternative synthetic strategy involves ligand exchange reactions, starting from a pre-formed zirconium complex with labile ligands. This can be an effective method for introducing the triethanolaminato ligand.

Utilization of Tetrakis(dialkylamido)zirconium(IV) Compounds as Reactive Precursors

Tetrakis(dialkylamido)zirconium(IV) compounds, such as Tetrakis(dimethylamido)zirconium(IV) (TDMAZ) or Tetrakis(diethylamido)zirconium(IV) (TDEAZ), are highly reactive precursors that can undergo facile ligand exchange with protic reagents like alcohols and amines. sigmaaldrich.comstrem.comstrem.comereztech.comnih.govsigmaaldrich.com The synthesis of these amido complexes is typically achieved by reacting zirconium tetrachloride with four equivalents of a lithium dialkylamide. chemrxiv.orggoogle.com

The reaction of a tetrakis(dialkylamido)zirconium(IV) compound with triethanolamine would proceed via a transamination/alcoholysis reaction, where the triethanolamine displaces the dialkylamido ligands. The driving force for this reaction is the formation of the more stable zirconium-oxygen bonds and the liberation of volatile dialkylamine. This approach is advantageous as the reaction can often be driven to completion by the removal of the volatile dialkylamine byproduct under vacuum.

While the specific reaction of a tetrakis(dialkylamido)zirconium(IV) with four equivalents of triethanolamine is not detailed in the literature, the principle is well-established. For instance, the related transamination reaction of tetrakis(dimethylamido)titanium (TDMAT) with surface amine groups is a known process. utec.edu.peresearchgate.net A plausible synthetic procedure would involve the dropwise addition of four equivalents of triethanolamine to a solution of the tetrakis(dialkylamido)zirconium(IV) precursor in an inert solvent, followed by heating to facilitate the reaction and removal of the liberated dialkylamine.

Below is a table outlining a representative synthesis of a Tetrakis(dialkylamido)zirconium(IV) precursor.

Precursor SynthesisTetrakis(dimethylamido)zirconium(IV)
Reactants Zirconium tetrachloride, n-butyllithium, dimethylamine (B145610)
Solvent n-Hexane
Reaction Conditions -20 to -60 °C for lithiation, -20 to 0 °C for reaction with ZrCl₄
Reaction Time 10 hours for lithiation, 24-30 hours for final reaction
Purification Distillation under reduced pressure
Reported Yield 72-80%
Reference google.com

Purification and Isolation Techniques

The purification of Tetrakis(triethanolaminato)zirconium(IV) is critical to obtaining a product with the desired properties for its applications. The techniques employed are dictated by the physical and chemical characteristics of the compound.

Crystallization Methods

For many organometallic compounds, crystallization is a primary method of purification. However, specific details on the crystallization of Tetrakis(triethanolaminato)zirconium(IV) are not extensively documented in publicly available literature. Generally, for zirconium alkoxide derivatives, crystallization is performed from a suitable organic solvent or a mixture of solvents in which the compound has limited solubility at lower temperatures. The process would involve dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly to induce the formation of crystals. The choice of solvent would be critical to avoid reaction with the product.

Distillation and Sublimation Techniques

Given that Tetrakis(triethanolaminato)zirconium(IV) is a liquid at room temperature with a reported boiling point, distillation under reduced pressure (vacuum distillation) is a potential and likely method for its purification. lookchem.com This technique is commonly used for purifying liquid zirconium alkoxides and amides. nih.govgoogle.com By lowering the pressure, the boiling point of the compound is reduced, which helps to prevent thermal decomposition during the purification process.

Sublimation is a purification technique suitable for solid compounds that can transition directly from the solid to the gas phase under vacuum and heat. As Tetrakis(triethanolaminato)zirconium(IV) is a liquid, sublimation is not an appropriate purification method.

Scalability and Industrial Feasibility of Tetrakis(triethanolaminato)zirconium(IV) Synthesis

The industrial production of Tetrakis(triethanolaminato)zirconium(IV) is feasible, as evidenced by its commercial availability from various chemical suppliers in bulk quantities. lookchem.com However, scaling up the synthesis from a laboratory to an industrial scale presents several challenges and considerations.

Key Factors for Industrial Feasibility:

Raw Material Cost and Availability: The cost-effectiveness of the synthesis is heavily dependent on the price and availability of the zirconium precursor (e.g., zirconium(IV) chloride or zirconium(IV) isopropoxide) and triethanolamine.

Process Control and Safety: The use of anhydrous and inert atmosphere conditions is critical and requires specialized industrial equipment. The handling of flammable solvents and potentially pyrophoric intermediates necessitates strict safety protocols.

Reaction Efficiency and Yield: Optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize the yield and minimize the formation of byproducts. Efficient removal of byproducts, like isopropanol or ammonium (B1175870) chloride, is also a key factor.

Purification at Scale: Implementing vacuum distillation on a large scale requires significant capital investment in robust and efficient distillation units.

Waste Management: The disposal or recycling of solvent and byproducts must be handled in an environmentally responsible and cost-effective manner.

Interactive Data Table: Reactant and Product Properties

Compound NameMolar Mass ( g/mol )Boiling Point (°C)
Zirconium(IV) isopropoxide327.65140 (0.1 mmHg)
Triethanolamine149.19335.4
Tetrakis(triethanolaminato)zirconium(IV)683.95335.4 (at 760 mmHg) lookchem.com
Isopropanol60.182.6

Structural Elucidation and Coordination Environment of Tetrakis Triethanolaminato Zirconium Iv

Spectroscopic Probes for Molecular Architecture

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and probing the vibrations of a molecule. In the context of Tetrakis(triethanolaminato)zirconium(IV), these methods are crucial for confirming the coordination of the triethanolamine (B1662121) (TEA) ligand to the zirconium center.

The FT-IR spectrum of the free triethanolamine ligand exhibits characteristic absorption bands corresponding to O-H, C-H, C-N, and C-O stretching and bending vibrations. Upon coordination to the Zr(IV) ion, significant changes in the spectrum are expected:

O-H Stretching: In the free ligand, a broad absorption band is typically observed in the 3300-3500 cm⁻¹ region, characteristic of hydrogen-bonded hydroxyl groups. Upon deprotonation and coordination of the oxygen to the zirconium center, this band is expected to disappear or significantly diminish.

C-O Stretching: The C-O stretching vibration, usually found near 1030-1040 cm⁻¹, would likely shift to a lower frequency (wavenumber) upon coordination, indicating the weakening of the C-O bond as electron density is drawn towards the metal center.

C-N Stretching: The C-N stretching vibration (typically ~1100-1200 cm⁻¹) may also experience a shift, reflecting the involvement of the nitrogen atom in the coordination sphere.

Zr-O and Zr-N Vibrations: The most direct evidence of complex formation comes from the appearance of new, low-frequency bands in the far-infrared or Raman spectra. These bands, typically below 600 cm⁻¹, correspond to the stretching vibrations of the newly formed Zirconium-Oxygen (Zr-O) and Zirconium-Nitrogen (Zr-N) bonds.

Table 1: Illustrative FT-IR Vibrational Frequencies for a Metal-Triethanolamine Complex This table presents typical frequency ranges for key vibrations in metal-triethanolamine complexes to illustrate how the technique is applied. Specific values for Tetrakis(triethanolaminato)zirconium(IV) are not available in the cited literature.

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Change Upon Coordination
O-H Stretch 3300 - 3500 (Broad) Disappearance or significant reduction
C-H Stretch 2850 - 2950 Minor shifts
C-N Stretch 1100 - 1200 Shift in position and/or intensity
C-O Stretch 1030 - 1080 Shift to lower frequency
M-O Stretch 400 - 600 Appearance of new band(s)
M-N Stretch 300 - 500 Appearance of new band(s)

NMR spectroscopy is indispensable for determining the structure of diamagnetic molecules like Tetrakis(triethanolaminato)zirconium(IV) in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of the atoms within the molecule.

In the triethanolamine ligand, there are two sets of chemically non-equivalent methylene (B1212753) (-CH₂-) protons: those adjacent to the nitrogen atom (N-CH₂) and those adjacent to the oxygen atom (O-CH₂). In the ¹H NMR spectrum of the free ligand, these typically appear as two distinct triplets due to spin-spin coupling with each other.

Upon complexation with the Zr(IV) ion, the following changes are anticipated:

Chemical Shift Changes: The coordination of the nitrogen and oxygen atoms to the electron-withdrawing zirconium center causes a deshielding effect, resulting in a downfield shift (to a higher ppm value) for both sets of methylene proton signals. The magnitude of this shift can provide insights into the strength of the coordination.

Signal Broadening or Splitting: Depending on the symmetry and rigidity of the final complex, the signals may broaden or exhibit more complex splitting patterns. If the three arms of a single TEA ligand become inequivalent in the coordinated state, more than two distinct signals for the methylene groups could be observed.

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the complex. The free triethanolamine ligand shows two distinct signals for the two types of methylene carbons (N-C and O-C). Similar to ¹H NMR, coordination to zirconium is expected to cause a downfield shift in these carbon resonances, confirming the involvement of the adjacent heteroatoms in bonding to the metal.

Table 2: Illustrative NMR Chemical Shift Data for a Metal-Triethanolamine Complex This table provides representative chemical shift data based on studies of related diamagnetic metal-TEA complexes (e.g., with Zn(II) or Cd(II)) to demonstrate the expected spectral features. consensus.app Specific data for the zirconium complex is not available.

Nucleus Group Typical Chemical Shift (δ, ppm) in Free Ligand Expected Chemical Shift in Complex
¹H -N-CH ₂- ~ 2.8 Downfield shift (> 2.8 ppm)
¹H -O-CH ₂- ~ 3.6 Downfield shift (> 3.6 ppm)
¹³C -N-C H₂- ~ 58 Downfield shift (> 58 ppm)
¹³C -O-C H₂- ~ 61 Downfield shift (> 61 ppm)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between the signals of the N-CH₂ and O-CH₂ protons, confirming that they are part of the same ethylamino alcohol arm.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to. It would definitively link the specific proton resonances to their corresponding N-C or O-C carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It could be used to confirm the connectivity across the nitrogen atom, for instance, by showing a correlation from the O-CH₂ protons to the N-C carbon.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing large, non-volatile coordination complexes. For Tetrakis(triethanolaminato)zirconium(IV), ESI-MS would be used to:

Analyze Fragmentation: The fragmentation pattern observed in the mass spectrum can provide structural information. Common fragmentation pathways for such a complex would likely involve the sequential loss of triethanolamine ligands or fragments thereof. This analysis helps to corroborate the proposed structure and understand the relative strengths of the coordination bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

Solid-State Structural Characterization of Tetrakis(triethanolaminato)zirconium(IV)

The determination of the solid-state structure of Tetrakis(triethanolaminato)zirconium(IV) is fundamental to understanding its chemical properties and reactivity. This involves employing techniques that can elucidate the arrangement of atoms in the crystal lattice and confirm the phase purity of the bulk material.

Single-Crystal X-ray Diffraction for Coordination Geometry and Bond Parameters

While a specific, publicly available crystal structure determination for Tetrakis(triethanolaminato)zirconium(IV) is not prevalent in the reviewed literature, the expected coordination environment can be inferred from related zirconium(IV) complexes. For a complex with four ligands, an eight-coordinate geometry around the zirconium center is highly probable. The name Tetrakis[2,2',2''-nitrilotris[ethanolato]-N,O]zirconium suggests that each triethanolaminato ligand is deprotonated on one of its hydroxyl groups and coordinates to the zirconium atom in a bidentate fashion through the nitrogen and one oxygen atom. chemicalbook.comnih.gov This bidentate coordination by four ligands would result in an eight-coordinate metal center.

For eight-coordinate M(AB)₄ systems, where AB is a bidentate ligand, common idealized geometries include the dodecahedron and the square antiprism. The structure of related complexes, such as tetrakis(8-quinolinolato)zirconium(IV), has been shown to adopt a dodecahedral geometry. rsc.org An SC-XRD analysis of Tetrakis(triethanolaminato)zirconium(IV) would be expected to reveal the specific arrangement of the four ligands and provide precise bond parameters.

Illustrative bond parameters, based on data from other structurally characterized zirconium(IV) alkoxide complexes, are presented below. nih.govacs.org

Table 1: Illustrative Bond Parameters for an Eight-Coordinate Zirconium(IV) Center Based on Analogous Compounds
ParameterExpected Range (Å)Description
Zr-O (alkoxide) Bond Length2.05 - 2.20The distance between the central zirconium ion and the oxygen atom of the deprotonated hydroxyl group of the triethanolaminato ligand.
Zr-N (amine) Bond Length2.25 - 2.45The distance between the central zirconium ion and the nitrogen atom of the triethanolaminato ligand.

Powder X-ray Diffraction (PXRD) for Bulk Crystallinity and Phase Identification

Powder X-ray Diffraction (PXRD) is a crucial technique for the characterization of bulk materials. It is used to assess the crystallinity of a sample, identify the crystalline phases present, and determine the sample's phase purity. A crystalline material will produce a diffraction pattern with a series of sharp, well-defined peaks at specific angles, which are characteristic of its crystal structure. In contrast, an amorphous material will produce a pattern with broad, diffuse humps.

For Tetrakis(triethanolaminato)zirconium(IV), which is often supplied as a liquid or solution, a PXRD analysis would be performed on a solidified sample. echemi.comlookchem.com The resulting diffraction pattern would confirm whether the solid material is crystalline or amorphous. If crystalline, the peak positions and intensities could be compared against a theoretical pattern calculated from single-crystal data or against database entries to confirm the identity and purity of the phase. Studies on zirconia materials have shown that PXRD is essential for distinguishing between different crystal forms (e.g., monoclinic, tetragonal, and cubic), a task that can be challenging due to peak broadening in nanocrystalline samples. researchgate.netunl.edu

Advanced Spectroscopic Techniques for Local Coordination and Electronic States

Beyond diffraction methods, advanced spectroscopic techniques are employed to probe the local atomic environment and electronic structure of the zirconium center, providing information that is complementary to long-range crystallographic order.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy of Zirconium K-edge

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local atomic structure around a specific element, in this case, zirconium. By analyzing the fine structure on the high-energy side of the Zr K-edge in the X-ray absorption spectrum, one can extract information about the number, type, and distance of neighboring atoms in the first few coordination shells around the zirconium atom. researchgate.netresearchgate.net This technique is particularly valuable for materials that are amorphous or in solution, where diffraction methods are not applicable.

An EXAFS study of Tetrakis(triethanolaminato)zirconium(IV) would provide direct, quantitative information on the average Zr-O and Zr-N bond distances and the coordination numbers for these interactions. rsc.org This would experimentally confirm the bidentate N,O-coordination of the ligands and provide precise measurements of the first coordination sphere, corroborating data that would be obtained from single-crystal diffraction. The analysis of multiple scattering paths in the EXAFS data can also give insights into the bond angles within the coordination sphere. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to Tetrakis(triethanolaminato)zirconium(IV), XPS would be used primarily to confirm the +4 oxidation state of the zirconium center.

The XPS spectrum of the Zr 3d region is expected to show a characteristic doublet (Zr 3d₅/₂ and Zr 3d₃/₂) due to spin-orbit coupling. thermofisher.com The binding energy of the Zr 3d₅/₂ peak for zirconium in the +4 oxidation state, as in zirconia (ZrO₂), is typically observed in the range of 182-183 eV. researchgate.netmdpi.com The detection of the peak in this region would provide clear evidence for the Zr(IV) oxidation state in the complex. Furthermore, analysis of the N 1s and O 1s regions would provide information about the chemical environment of the ligand atoms.

Table 2: Expected Binding Energies from XPS Analysis for Tetrakis(triethanolaminato)zirconium(IV)
OrbitalExpected Binding Energy (eV)Information Yielded
Zr 3d₅/₂182.0 - 183.5Confirms the Zr(IV) oxidation state. researchgate.netmdpi.com
O 1s~531Characterizes the oxygen atoms in the C-O-H and C-O-Zr environments.
N 1s~400Characterizes the nitrogen atom in the N-Zr coordination environment.
C 1s~285-286Represents the carbon atoms of the ethanol (B145695) arms of the ligands.

Conformational Analysis and Stereochemistry

The stereochemistry and conformational flexibility of Tetrakis(triethanolaminato)zirconium(IV) are dictated by the coordination of four non-planar, flexible ligands to the central zirconium atom. The triethanolaminato ligand, N(CH₂CH₂OH)₃, possesses inherent flexibility due to the rotatable C-C and C-N bonds in its three arms.

Chemical Reactivity and Mechanistic Investigations of Tetrakis Triethanolaminato Zirconium Iv

Hydrolytic Reactivity and Condensation Pathways

The hydrolytic stability of zirconium alkoxides, such as tetrakis(triethanolaminato)zirconium(IV), is a critical factor in their application, particularly in sol-gel processes for the formation of zirconia-based materials. uni-saarland.deiaea.org The presence of water can lead to the cleavage of the zirconium-oxygen bond, initiating a series of condensation reactions.

The hydrolysis of zirconium(IV) complexes is a complex process that can proceed in stages, leading to the formation of various hydroxocations, a monomolecular hydroxide, and mixed complex cations. researchgate.net The rate of hydrolysis is influenced by several factors, including the pH of the solution, the concentration of the zirconium complex, and the nature of the ligands. researchgate.net For zirconium(IV) in dilute solutions, hydrolysis is significant and leads to the formation of species such as [Zr(OH)x]4-x. researchgate.net

A study on the hydrolysis of TiCl4 in a triethanolamine (B1662121)/ethanol (B145695) system demonstrated that the reaction follows first-order kinetics, with the rate being influenced by temperature, pH, and reactant concentrations. scielo.br A similar kinetic behavior could be anticipated for the zirconium analogue, although the specific rate constants would differ.

Table 1: Postulated Hydrolytic Species of Zirconium(IV)

Species Formula Conditions of Formation
Monomeric Hydroxocations [Zr(OH)]³⁺, [Zr(OH)₂]²⁺, [Zr(OH)₃]⁺ Acidic to neutral pH, low Zr concentration researchgate.net
Monomolecular Hydroxide Zr(OH)₄ Neutral pH researchgate.net

This table is illustrative and based on the general hydrolytic behavior of Zirconium(IV). The exact species formed from tetrakis(triethanolaminato)zirconium(IV) may vary.

The hydrolysis of zirconium alkoxides is often followed by condensation reactions, leading to the formation of oligomeric and polymeric zirconium oxo-alkoxides. These reactions involve the elimination of water or alcohol to form Zr-O-Zr bridges. This process is the fundamental basis for the sol-gel synthesis of zirconia (ZrO₂) and other zirconium-based materials. nih.gov

The structure and size of the resulting oligo- or polymeric species are dependent on the reaction conditions, including the nature of the solvent, temperature, and the presence of catalysts or modifying agents. researchgate.net The use of chelating ligands like triethanolamine can influence the structure of the resulting polymers by controlling the coordination environment of the zirconium center and limiting the extent of uncontrolled polymerization.

Ligand Exchange and Substitution Processes

Ligand exchange and substitution are fundamental reactions in coordination chemistry that can alter the properties and reactivity of a metal complex. In the case of tetrakis(triethanolaminato)zirconium(IV), these processes involve the replacement of one or more triethanolamine ligands by other chemical species.

Zirconium dialkylamides are known to be highly reactive towards reagents containing replaceable hydrogen atoms, such as alcohols, leading to the formation of alkoxides. researchgate.net By analogy, tetrakis(triethanolaminato)zirconium(IV) is expected to react with protic substrates like other alcohols, carboxylic acids, or water, leading to the exchange of the triethanolaminato ligand. The reaction with other alcohols could lead to the formation of new zirconium alkoxides through alcoholysis. google.com

Reactions with non-protic substrates are also possible. For instance, zirconium halide complexes have been shown to undergo ligand exchange with phosphine (B1218219) oxides. nih.gov The interaction of tetrakis(triethanolaminato)zirconium(IV) with various Lewis bases could lead to the formation of adducts or substitution products, depending on the relative donor strengths and steric factors.

The lability of a ligand in a complex, or the ease with which it can be replaced, is influenced by both steric and electronic factors. libretexts.orglibretexts.org For zirconium(IV) complexes, which are d⁰, the ligand field stabilization energy does not play a role in determining lability. libretexts.org Instead, factors such as the charge density of the metal ion and the ligand, as well as steric hindrance, are more dominant.

Studies on other zirconium complexes have shown that the electronic properties of the ligands can significantly influence the electrochemical and photophysical properties of the complex. acs.orgnih.gov Similarly, modifications to the triethanolamine ligand could be used to tune the reactivity of the zirconium center.

Thermal Decomposition Mechanisms

The thermal decomposition of metal-organic compounds is a common route for the synthesis of metal oxides and other inorganic materials. The decomposition pathway of tetrakis(triethanolaminato)zirconium(IV) is expected to yield zirconia (ZrO₂) at elevated temperatures.

While specific studies on the thermal decomposition mechanism of tetrakis(triethanolaminato)zirconium(IV) are not widely reported, studies on related zirconium-containing materials provide insights into the potential processes. The thermal degradation of zirconium-based metal-organic frameworks (MOFs) typically involves the breaking of the metal-ligand bond, followed by the decomposition of the organic linker. mdpi.com For zirconium oxyhydroxide, thermal decomposition proceeds through the loss of water, transformation to an amorphous zirconia phase, and subsequent crystallization to tetragonal and then monoclinic ZrO₂. researchgate.net

A study on zirconium-yttrium citric complexes showed that the decomposition starts with dehydration at relatively low temperatures, followed by the decomposition of the organic component at higher temperatures. researchgate.net It is plausible that the thermal decomposition of tetrakis(triethanolaminato)zirconium(IV) follows a similar multi-step process, initiated by the loss of the organic ligands, followed by the conversion of the resulting zirconium species to zirconium oxide. The exact decomposition temperature and the nature of the intermediates would depend on the heating rate and the atmosphere (e.g., air, inert gas).

Table 2: Mentioned Chemical Compounds

Compound Name
Tetrakis(triethanolaminato)zirconium(IV)
Zirconium(IV)
Triethanolamine
Zirconia ZrO₂
Zirconium alkoxides
Zirconium hydroxocations
Zirconium oxo-alkoxides
Titanium tetrachloride TiCl₄
Zirconium dialkylamides
Zirconium halides
Phosphine oxides
Zirconium-yttrium citric complexes
Zirconium oxyhydroxide

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG)

Thermogravimetric analysis (TGA) and derivative thermogravimetry (DTG) are pivotal techniques for elucidating the thermal stability and decomposition profile of chemical compounds. While specific TGA/DTG data for tetrakis(triethanolaminato)zirconium(IV) is not extensively available in publicly accessible literature, the thermal behavior of related zirconium precursors and triethanolamine complexes provides valuable insights into its expected decomposition pattern.

The decomposition of metal-organic precursors like tetrakis(triethanolaminato)zirconium(IV) typically occurs in multiple stages, corresponding to the loss of ligands and the formation of intermediate species, ultimately leading to a stable inorganic residue. For analogous zirconium compounds, such as zirconium alkoxides and amides, the initial decomposition often commences at temperatures above 300 °C. For instance, studies on tetrakis(dimethylamido)zirconium (TDMAZ) indicate that decomposition begins at temperatures exceeding 300 °C in inert atmospheres like argon and nitrogen, and at slightly higher temperatures (around 350 °C) in a hydrogen atmosphere.

The decomposition of triethanolamine (TEA) complexes with various transition metals also shows multi-stage weight loss. These processes often involve the initial removal of uncoordinated or loosely bound parts of the ligand, followed by the breakdown of the core complex at higher temperatures.

Based on these related compounds, a hypothetical TGA/DTG profile for tetrakis(triethanolaminato)zirconium(IV) can be projected. The initial weight loss would likely correspond to the desorption of any absorbed solvent or moisture. Subsequent, more significant weight loss stages would be associated with the decomposition of the triethanolamine ligands. The final residual mass would correspond to the formation of zirconium oxide (ZrO₂).

Table 1: Projected Thermal Decomposition Stages of Tetrakis(triethanolaminato)zirconium(IV) based on Analogous Compounds

Decomposition StageTemperature Range (°C)Weight Loss (%)Probable Lost Fragments
1100 - 200LowAdsorbed solvent/moisture
2200 - 400SignificantPartial decomposition of triethanolamine ligands
3400 - 600SignificantComplete decomposition of organic ligands
Final Residue> 600-Zirconium Oxide (ZrO₂)

Note: This table is a projection based on the thermal behavior of similar zirconium compounds and triethanolamine complexes and is not based on direct experimental data for Tetrakis(triethanolaminato)zirconium(IV).

Identification of Gaseous Decomposition Products

The analysis of gaseous byproducts evolved during the thermal decomposition of tetrakis(triethanolaminato)zirconium(IV) is crucial for understanding the reaction mechanism. Techniques such as mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) coupled with TGA are typically employed for this purpose.

For related zirconium precursors, the gaseous decomposition products are generally fragments of the organic ligands. In the case of tetrakis(dimethylamido)zirconium, decomposition products include dimethylamine (B145610) and other nitrogen-containing organic species. nih.govresearchgate.net A safety data sheet for tetrakis(triethanolaminato)zirconium(IV) indicates that upon heating, irritating fumes and organic acid vapors may be generated. gelest.com

Given the structure of the triethanolamine ligand, the expected gaseous decomposition products from tetrakis(triethanolaminato)zirconium(IV) would include:

Amines: Triethanolamine and its fragments, such as diethanolamine (B148213) and monoethanolamine.

Aldehydes and Alcohols: Resulting from the oxidation and cleavage of the ethanol arms of the ligand.

Water (H₂O), Carbon Dioxide (CO₂), and Nitrogen Oxides (NOₓ): As a result of complete combustion of the organic ligands, especially in an oxidizing atmosphere.

The specific composition of the evolved gas phase would be highly dependent on the decomposition conditions, such as temperature, heating rate, and the composition of the surrounding atmosphere (inert or oxidative).

Characterization of Residual Solid Phases (e.g., Zirconia Formation)

The final solid product resulting from the thermal decomposition of tetrakis(triethanolaminato)zirconium(IV) is typically zirconium dioxide (ZrO₂), also known as zirconia. The crystalline phase and morphology of the resulting zirconia are of significant interest for materials science applications.

The decomposition of various zirconium salts and hydroxides has been shown to yield zirconia, often proceeding through an amorphous intermediate phase before crystallizing into metastable tetragonal zirconia (t-ZrO₂) at temperatures around 400-700 °C. researchgate.net Upon further heating to higher temperatures, this metastable phase transforms into the more stable monoclinic zirconia (m-ZrO₂). researchgate.netresearchgate.netresearchgate.net The presence of certain ions from the precursor can influence the stability of these phases. researchgate.net

Therefore, it is anticipated that the thermal decomposition of tetrakis(triethanolaminato)zirconium(IV) would follow a similar pathway:

Amorphous ZrO₂: Formation at lower decomposition temperatures.

Tetragonal ZrO₂ (t-ZrO₂): Crystallization from the amorphous phase upon further heating.

Monoclinic ZrO₂ (m-ZrO₂): Transformation from the tetragonal phase at higher temperatures.

The specific temperatures for these phase transformations and the resulting particle size and morphology of the zirconia would be influenced by the decomposition conditions.

Oxidative Stability and Interaction with Oxygen Species

The oxidative stability of tetrakis(triethanolaminato)zirconium(IV) is a key consideration for its storage, handling, and use in processes that may involve exposure to air or other oxidizing agents. A safety data sheet for the compound suggests that it is stable in sealed containers under a dry inert atmosphere, indicating sensitivity to moisture and potentially to oxygen. gelest.com It is also noted to be incompatible with strong oxidizing agents. gelest.com

The presence of the triethanolamine ligands, with their alcohol and amine functionalities, makes the complex susceptible to oxidation. The interaction with oxygen species, particularly at elevated temperatures, would likely lead to the oxidation of the organic ligands. This process can facilitate the decomposition of the complex at lower temperatures compared to decomposition in an inert atmosphere.

The reaction with oxygen would likely result in the formation of various oxidation products from the triethanolamine ligands, such as aldehydes, carboxylic acids, and ultimately carbon dioxide and water. The zirconium center would be converted to zirconium dioxide. This oxidative decomposition pathway is often exploited in the synthesis of metal oxide thin films and nanoparticles from metal-organic precursors.

Applications of Tetrakis Triethanolaminato Zirconium Iv in Advanced Materials and Catalysis

Precursor for Zirconium-Containing Materials

Tetrakis(triethanolaminato)zirconium(IV) serves as a source of zirconium for the synthesis of materials such as zirconium dioxide (ZrO₂), also known as zirconia. Zirconia is a highly sought-after ceramic material due to its excellent thermal stability, high dielectric constant, and mechanical strength. The utility of an organometallic compound like Tetrakis(triethanolaminato)zirconium(IV) lies in its solubility in organic solvents and its ability to decompose or react under controlled conditions to form a solid, inorganic material.

Thin Film Deposition Techniques

Thin film deposition is a fundamental process in the manufacturing of microelectronics and protective coatings. Techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are employed to create highly uniform and controlled layers of materials. While various zirconium compounds are used as precursors in these processes, the application of Tetrakis(triethanolaminato)zirconium(IV) is not as extensively documented in scientific literature as other precursors.

Atomic Layer Deposition is a sophisticated thin film deposition technique that allows for the growth of materials one atomic layer at a time. This process relies on sequential, self-limiting surface reactions. For the deposition of zirconium dioxide, a zirconium precursor and an oxygen source (like water or ozone) are pulsed alternately into a reaction chamber.

While specific studies detailing the use of Tetrakis(triethanolaminato)zirconium(IV) in ALD are not prevalent, the process is well-established with other organozirconium precursors, such as tetrakis(dimethylamido)zirconium(IV) (TDMAZ). In a typical ALD cycle using TDMAZ and water, the TDMAZ precursor is introduced and chemisorbs onto the substrate surface. Excess, unreacted precursor is then purged from the chamber. Subsequently, water vapor is introduced, reacting with the surface-bound precursor to form a layer of ZrO₂ and releasing gaseous byproducts. This cycle is repeated to build the film to the desired thickness. The self-limiting nature of the surface reactions ensures exceptional conformity and precise thickness control at the atomic level.

Chemical Vapor Deposition is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. CVD is widely used to produce high-purity, high-performance solid materials and thin films.

The synthesis of zirconia films via CVD can be achieved through the oxidation or hydrolysis of zirconium precursors at elevated temperatures. chempoint.com For example, ZrCl₄ can be reacted with oxygen or water vapor to deposit ZrO₂. chempoint.com Organometallic precursors are also widely used. guidechem.com Although the use of Tetrakis(triethanolaminato)zirconium(IV) is not commonly cited, its properties suggest potential applicability. A suitable precursor for CVD must have sufficient volatility to be transported into the reaction chamber and must decompose cleanly at a reasonable temperature to form the desired material without incorporating impurities. The large size and complex ligand structure of Tetrakis(triethanolaminato)zirconium(IV) might influence its volatility and decomposition pathway compared to smaller, more common precursors.

The quality of thin films is assessed through various characterization techniques to determine their suitability for specific applications.

Homogeneity and Morphology: The surface topography, smoothness, and grain structure of the films are typically examined using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). For instance, AFM studies on ZrO₂ films grown by ALD have shown that surface morphology can change significantly with the number of deposition cycles and temperature. tuwien.at Uniform and smooth films are critical for applications in microelectronics to ensure reliable device performance.

Crystalline Phases: The crystal structure of the zirconia film is determined using X-ray Diffraction (XRD). Zirconia can exist in three main crystalline phases at atmospheric pressure: monoclinic, tetragonal, and cubic. scielo.br The phase that forms depends on deposition conditions such as temperature. bohrium.com For example, ALD-grown ZrO₂ films may be amorphous at lower deposition temperatures (e.g., below 150°C) and transition to a crystalline phase (often tetragonal or a mixture of tetragonal and monoclinic) at higher temperatures. tuwien.at The specific crystalline phase is crucial as it dictates the material's mechanical and electrical properties.

Table 1: Deposition Parameters and Resulting Properties for ZrO₂ Thin Films via ALD (using TDMAZ precursor as a reference)

Parameter Value Range Resulting Film Property
Deposition Temperature 150 - 250 °C Affects crystallinity and growth rate
Precursor Tetrakis(dimethylamido)zirconium (TDMAZ) Common precursor with good volatility
Co-reactant Water (H₂O) or Ozone (O₃) Influences film purity and density
Growth per Cycle (GPC) ~0.8 - 1.8 Å/cycle Varies with temperature
Crystalline Phase Amorphous (<150°C) to Crystalline (>150°C) Dependent on deposition temperature

This table is based on data for the commonly used precursor TDMAZ and serves as an illustrative example of typical ALD process parameters and outcomes.

Sol-Gel Synthesis of Zirconia Ceramics and Nanomaterials

The sol-gel process is a versatile wet-chemical technique used for fabricating ceramic and glass materials from a chemical solution. researchgate.net The process involves the evolution of a "sol" (a colloidal solution of solid particles) into an integrated network or "gel." This gel can then be dried and heat-treated (calcined) to produce a dense ceramic or a porous powder.

Organometallic compounds, including metal alkoxides and complexes like Tetrakis(triethanolaminato)zirconium(IV), are frequently used as precursors in sol-gel synthesis. researchgate.net The process begins with the hydrolysis and condensation of the precursor. The triethanolamine (B1662121) ligands in Tetrakis(triethanolaminato)zirconium(IV) are reactive towards water, and upon hydrolysis, zirconium-oxygen-zirconium bonds begin to form, leading to the creation of a three-dimensional network characteristic of a gel. The ability of compounds like Tyzor® TEAZ (a trade name for a triethanolamine zirconate complex) to react with water and form stable gels is well-established, particularly in their use as cross-linking agents. weichengchem.com.cnweichengchem.com.cn

A key advantage of the sol-gel method is the ability to exert significant control over the properties of the final product, such as particle size, shape, and porosity. researchgate.netresearchgate.net This control is achieved by carefully managing the reaction parameters.

pH of the Solution: The acidity or basicity of the reaction medium has a profound effect on the rates of hydrolysis and condensation. researchgate.net Adjusting the pH can influence whether particle growth occurs primarily through the addition of monomers to existing particles or through the aggregation of smaller particles, thereby controlling the final particle size and distribution. researchgate.net For example, synthesis in a basic medium can lead to smaller nanoparticle sizes. researchgate.net

Precursor Type and Concentration: The choice of precursor and its concentration affects the resulting particle morphology and size. scielo.brscielo.br Different precursors, such as zirconium alkoxides versus inorganic salts like zirconium oxychloride, can lead to different particle shapes, from spherical to rod-like. scielo.brscielo.org.ar

Reaction Temperature and Time: Temperature influences the kinetics of the sol-gel reactions. Higher temperatures generally accelerate both hydrolysis and condensation. The aging time of the gel also plays a role in the final structure of the material.

Calcination Conditions: The final heat treatment step is critical for removing residual organic components and inducing crystallization. The calcination temperature and duration directly impact the final crystalline phase, crystallite size, and porosity of the zirconia nanomaterial. nih.gov Increasing the calcination temperature generally leads to an increase in the crystalline size of the nanoparticles. nih.gov

Table 2: Factors Influencing Zirconia Nanoparticle Properties in Sol-Gel Synthesis

Control Parameter Effect on Nanoparticle Properties
pH Influences hydrolysis/condensation rates, affecting particle size and phase stability. researchgate.net
Precursor Choice Different precursors (e.g., alkoxides, salts) can yield different particle morphologies (spherical, rod-like). scielo.brscielo.br
Solvent The type of solvent (e.g., aqueous vs. non-aqueous) can alter particle shape and size. scielo.br
Additives/Surfactants Can be used to stabilize particles, prevent agglomeration, and control particle size. scielo.br

| Calcination Temperature | Determines the final crystalline phase (tetragonal vs. monoclinic) and crystallite size. nih.gov |

Role in Polymer Science and Coatings Technology

Tetrakis(triethanolaminato)zirconium(IV) is a significant organometallic compound utilized in polymer science and coatings to modify and enhance material properties. Its primary functions are as a cross-linking agent for various polymeric systems and as an adhesion promoter in coatings and composites.

As a cross-linking agent, Tetrakis(triethanolaminato)zirconium(IV) creates chemical bonds between polymer chains, transforming their collective structure and properties. This process converts linear polymers from a liquid or semi-solid state into a more rigid, three-dimensional network, or gel. This structural enhancement is critical in applications requiring high viscosity, thermal stability, and mechanical strength, such as in hydraulic fracturing fluids and specialized coatings. The zirconium complex, often prepared by contacting a zirconium source with an alkanolamine like triethanolamine, is designed to react with specific functional groups on the polymer backbone. google.com

The cross-linking mechanism of Tetrakis(triethanolaminato)zirconium(IV) with hydrophilic polymers, such as carboxymethylcellulose (CMC) and partially hydrolyzed polyacrylamide (HPAM), involves the interaction between the zirconium center and functional groups on the polymer chains. mdpi.com These polymers possess reactive sites, primarily carboxyl (-COOH or -COO⁻) and hydroxyl (-OH) groups, which are available for coordination.

The process is generally understood as a ligand exchange or coordination reaction. The central zirconium atom in the complex can coordinate with the carboxylate and hydroxyl groups of the polymer. This reaction forms a "bridge" between different polymer chains, effectively linking them together. mdpi.com In aqueous solutions, the triethanolamine ligands can be partially or fully displaced by the functional groups of the polymer. The formation of this network structure is dependent on factors such as pH, temperature, and the concentration of both the polymer and the cross-linker.

The key steps in the mechanism are:

Dispersion : The zirconium complex is dispersed in the polymer solution.

Coordination : The zirconium ions coordinate with the carboxyl groups present on the polymer chains. mdpi.com

Network Formation : As more zirconium ions link multiple polymer chains, a three-dimensional gel network is formed, leading to a significant change in the material's properties.

The introduction of Tetrakis(triethanolaminato)zirconium(IV) as a cross-linker has a profound impact on the rheological properties of polymer solutions, most notably viscosity and viscoelasticity. The formation of a cross-linked network dramatically increases the solution's viscosity and leads to the development of a gel structure.

Research on organic zirconium cross-linkers with HPAM demonstrates that as the cross-linking reaction proceeds, the storage modulus (G') of the system increases, indicating the transition from a viscous liquid to a viscoelastic gel. mdpi.com The efficiency of gel formation is influenced by the concentration of the zirconium cross-linker; insufficient amounts lead to weak or incomplete cross-linking, while excessive amounts can cause the gel structure to become brittle and break easily. mdpi.com

Shear strain and temperature also play crucial roles. Within a certain range, larger shear strains can increase the probability of collision between the zirconium ions and the polymer's cross-linking sites, accelerating the formation of the network. mdpi.com However, excessive strain can damage the gel structure. mdpi.com Temperature typically accelerates the cross-linking reaction, but high temperatures can also lead to degradation if the system is not properly formulated. These properties are critical for applications like hydraulic fracturing, where the fluid must maintain high viscosity under high temperature and shear conditions.

Table 1: Effect of Cross-linker Concentration on Gel Properties

Cross-linker ConcentrationViscosityGel StructureObservations
LowModerately IncreasedWeak / IncompleteInsufficient cross-linking occurs due to a low concentration of zirconium ions. mdpi.com
OptimalSignificantly IncreasedStrong / StableA robust and stable gel network is formed.
HighHigh, but may decrease over timeBrittle / UnstableExcessive cross-linking leads to a rigid structure that can break easily under stress. mdpi.com

This table is an interactive representation of the described effects of cross-linker concentration.

In the field of coatings and composites, Tetrakis(triethanolaminato)zirconium(IV) functions as an adhesion promoter, enhancing the bond between a coating and a substrate. specialchem.com Organo-zirconate compounds are effective in improving adhesion to a variety of surfaces, including glass, metals, and ceramics. polymerinnovationblog.com

The mechanism of adhesion promotion involves the zirconate compound acting as a molecular bridge at the interface between the substrate and the coating. polymerinnovationblog.com The zirconium complex can form stable chemical bonds with hydroxyl (-OH) groups often present on the surface of inorganic substrates like metal oxides. specialchem.compolymerinnovationblog.com Simultaneously, the organic ligands of the zirconate, or the zirconium center itself, can react or entangle with the polymer resin of the coating.

This dual reactivity allows the zirconate to:

Enhance Wetting : Adhesion promoters can improve the wetting characteristics of the liquid coating on the substrate, allowing for more uniform coverage and a stronger bond upon curing. specialchem.com

Increase Durability : By creating strong covalent bonds at the interface, zirconate adhesion promoters enhance resistance to environmental factors that could otherwise compromise adhesion. polymerinnovationblog.com

This functionality is particularly valuable in high-performance coatings for automotive and industrial applications where long-term durability and protection are essential.

Mitigation of Oxygen Inhibition in Free-Radical Photopolymerization

Free-radical photopolymerization, a cornerstone of modern materials science for producing coatings, adhesives, and 3D-printed objects, is notoriously hampered by the presence of atmospheric oxygen. Oxygen molecules interact with initiating and propagating radicals to form peroxyl radicals, which are significantly less reactive and thus terminate or slow down the polymerization chain reaction. This phenomenon, known as oxygen inhibition, leads to incomplete curing, surface tackiness, and a steep gradient in polymer conversion from the surface to the bulk of the material. Tetrakis(triethanolaminato)zirconium(IV) has emerged as a highly effective additive to counteract these detrimental effects.

Kinetic Studies of Photopolymerization Rate Enhancement

The introduction of Tetrakis(triethanolaminato)zirconium(IV) into acrylate-based photopolymerizable formulations leads to a marked enhancement in the polymerization rate, particularly in air. This is attributed to the compound's ability to reduce the inhibition period typically caused by dissolved oxygen. Real-time Fourier-transform infrared (RT-FTIR) spectroscopy studies have corroborated the efficiency of zirconium compounds in mitigating oxygen inhibition. While specific quantitative data on the degree of rate enhancement for Tetrakis(triethanolaminato)zirconium(IV) is proprietary or dispersed in specialized literature, the qualitative effects are well-documented. The zirconium complex effectively shortens the induction period, allowing the polymerization to commence more rapidly and proceed to a higher final monomer conversion.

Table 1: Impact of Tetrakis(triethanolaminato)zirconium(IV) on Photopolymerization Kinetics

Kinetic Parameter Standard Formulation (in Air) Formulation with Zr(IV) Complex (in Air)
Inhibition Period Significant Markedly Reduced
Rate of Polymerization Suppressed Enhanced

| Final Monomer Conversion | Low / Incomplete | High / Near-Complete |

Depth Profiling of Curing Efficiency using Confocal Raman Microscopy

A significant consequence of oxygen inhibition is the non-uniform curing through the depth of a polymer film. The surface, being in direct contact with atmospheric oxygen, exhibits the lowest degree of conversion, which gradually increases with depth as oxygen concentration diminishes. Confocal Raman microscopy is a powerful, non-destructive technique used to map this conversion gradient. By focusing the laser at different depths within the cured film and analyzing the intensity of the vibrational modes corresponding to the monomer (e.g., C=C double bonds) and the polymer backbone, a detailed profile of curing efficiency can be constructed.

Studies employing this technique on formulations containing Tetrakis(triethanolaminato)zirconium(IV) have shown that the compound dramatically improves the uniformity of the cure. In the presence of the zirconium complex, the conversion at the surface is significantly increased, leading to a much less pronounced conversion gradient throughout the film thickness. This results in a tack-free surface and more homogenous material properties.

Table 2: Curing Efficiency Profile via Confocal Raman Microscopy

Depth from Surface Conversion in Standard Formulation Conversion with Zr(IV) Complex
0-10 µm (Surface) Low Significantly Increased
10-50 µm Moderate High

| >50 µm (Bulk) | High | High / Uniform |

Mechanistic Insights into Peroxyl Radical Scavenging

The primary mechanism by which Tetrakis(triethanolaminato)zirconium(IV) mitigates oxygen inhibition is through the scavenging of peroxyl radicals (ROO•). These radicals are formed by the reaction of propagating carbon-centered radicals (R•) with molecular oxygen (O₂). The zirconium complex intervenes by reacting with these chain-terminating peroxyl radicals, effectively removing them from the system. Laser flash photolysis experiments have confirmed this beneficial effect. This scavenging action depletes the oxygen present in the medium, allowing the desired free-radical polymerization process to proceed efficiently. The reaction with peroxyl radicals regenerates active species or forms stable, non-inhibiting byproducts, thereby protecting the polymerization chain.

Catalytic Functions

Beyond its role in photopolymerization, Tetrakis(triethanolaminato)zirconium(IV) functions as a potent catalyst in several classes of organic reactions, leveraging the Lewis acidic nature of the central zirconium atom.

Catalysis in (Trans)esterification Reactions

Tetrakis(triethanolaminato)zirconium(IV) is recognized as an effective catalyst for (trans)esterification reactions. These reactions, which involve the conversion of one ester to another or the reaction of an ester with an alcohol, are fundamental in the production of polyesters, biofuels, and various specialty chemicals. The zirconium center coordinates with the carbonyl oxygen of the ester, activating it towards nucleophilic attack by an alcohol. This catalytic activity is valuable in industrial processes where high efficiency and selectivity are required. It is commercially available for this purpose, indicating its robustness and reliability in these applications.

Exploration of Lewis Acid Catalysis in Organic Transformations

The Lewis acidity of the zirconium(IV) center in Tetrakis(triethanolaminato)zirconium(IV) suggests its potential application in a broader range of organic transformations. Lewis acids are crucial catalysts for a variety of reactions, including aldol condensations, Diels-Alder reactions, and Friedel-Crafts alkylations and acylations, by activating substrates and stabilizing reaction intermediates. While the catalytic activity of other zirconium compounds like zirconium(IV) chloride and sulfated zirconia is well-established in these areas, the exploration of Tetrakis(triethanolaminato)zirconium(IV) is an active area of research. Its solubility in organic solvents and unique ligand environment may offer advantages in terms of substrate scope and reaction conditions compared to more traditional zirconium-based catalysts.

Photocatalytic Applications (e.g., related to Zirconium MOFs)

While direct photocatalytic applications of Tetrakis(triethanolaminato)zirconium(IV) are not extensively documented in scientific literature, its role as a zirconium source positions it within the broader context of advanced zirconium-based materials, most notably Zirconium-based Metal-Organic Frameworks (Zr-MOFs), which are renowned for their photocatalytic capabilities. nih.govmdpi.com Zr-MOFs are a class of porous crystalline materials constructed from zirconium-based nodes and organic linker molecules. mdpi.comuni-muenchen.de Their exceptional stability, high surface area, and tunable structures make them highly effective photocatalysts for a variety of environmental and energy-related applications. nih.govresearchgate.netnih.gov

The photocatalytic activity of Zr-MOFs stems from their semiconductor-like behavior. osti.gov Upon light absorption, electron-hole pairs are generated, which can then participate in redox reactions. nih.govmdpi.com The efficiency of these processes can be enhanced through various strategies, including modifying the organic linkers, creating defects in the framework, and forming composites with other materials. researchgate.netrsc.org

One of the most widely studied Zr-MOFs in photocatalysis is UiO-66 and its derivatives. nih.govresearchgate.net While typically synthesized from zirconium tetrachloride, the principles of MOF chemistry allow for the use of various zirconium precursors. The photocatalytic applications of Zr-MOFs are primarily focused on two key areas: the degradation of organic pollutants and the reduction of carbon dioxide.

Degradation of Organic Pollutants

Zr-MOFs have demonstrated significant potential in the photocatalytic degradation of persistent organic pollutants in water. researchgate.netresearchgate.net These materials can effectively break down a range of contaminants, including dyes, pharmaceuticals, and pesticides, into less harmful substances. researchgate.net

For instance, a composite of the Zr-MOF UiO-66 with graphene oxide (UiO-66_GO) has shown enhanced photocatalytic activity for the degradation of carbamazepine, a common pharmaceutical pollutant. researchgate.net The composite material exhibited a higher degradation rate compared to both pristine UiO-66 and graphene oxide alone. researchgate.net The enhanced performance is attributed to increased surface area, improved light absorption, and a narrowed band gap. researchgate.net The primary reactive species responsible for the degradation were identified as superoxide radicals (O₂•⁻) and hydroxyl radicals (•OH). researchgate.net

The efficiency of pollutant degradation using Zr-MOFs is influenced by several factors, including the catalyst dosage, the initial concentration of the pollutant, and the pH of the solution. researchgate.net Research has shown that optimizing these parameters can lead to high removal efficiencies, often exceeding 90%. researchgate.net

Table 1: Photocatalytic Degradation of Carbamazepine (CBZ) by UiO-66_GO Composite

ParameterValueReference
CatalystUiO-66_GO researchgate.net
PollutantCarbamazepine (CBZ) researchgate.net
Optimal Catalyst Dose1 g/L researchgate.net
Initial Pollutant Concentration5 mg/L researchgate.net
Photocatalytic Rate Constant0.0136 min⁻¹ researchgate.net
Removal Efficiency>90% in 2 hours researchgate.net
Reactive SpeciesO₂•⁻ and •OH researchgate.net

Carbon Dioxide (CO₂) Reduction

Another significant application of Zr-MOFs in photocatalysis is the conversion of CO₂ into valuable fuels and chemicals, such as methane (CH₄) and carbon monoxide (CO). osti.govrsc.org This process mimics natural photosynthesis and offers a promising route for mitigating greenhouse gas emissions and producing renewable energy. osti.gov

The photocatalytic reduction of CO₂ using Zr-MOFs involves the adsorption of CO₂ molecules onto the catalyst surface, followed by their reduction by photogenerated electrons. osti.gov The efficiency and selectivity of this process can be tailored by modifying the structure of the Zr-MOF. For example, incorporating amino functional groups into the organic linkers of Zr-MOFs has been shown to enhance CO₂ adsorption and improve photocatalytic activity. rsc.org

In one study, an amino-functionalized Zr-MOF demonstrated the ability to reduce CO₂ to formate with a significant formation rate under visible light irradiation. The photocatalytic process was attributed to contributions from both the zirconium oxo clusters and the organic ligands.

Further research has explored the creation of defects within the Zr-MOF structure to enhance catalytic activity. These defects can act as active sites for CO₂ conversion. rsc.org Hybrid systems, where Zr-MOFs are combined with other materials like cellulose acetate, have also been developed to improve charge separation and increase the efficiency of CO₂ reduction.

Table 2: Research Findings on Photocatalytic CO₂ Reduction using Zirconium-Based MOFs

Zr-MOF SystemModification/StrategyKey FindingReference
Amino-functionalized Zr-MOFIncorporation of amino groups into the organic linker.Enhanced CO₂ adsorption and improved photocatalytic activity for CO₂ reduction to formate. rsc.org
Defective Zr-MOFsCreation of open sites within the framework.Defects contribute to catalytic activity, enabling more efficient energy conversion processes like CO₂ reduction. rsc.org
PCN-222 hybridized with cellulose acetateFormation of an atomic interface to lower the average valence state of Zr ions.Significantly improved electron migration efficiency and increased CO₂ reduction to formate activity.
UiO-66-NH₂Introduction of amino groups.Possesses high visible-light photocatalytic ability for CO₂ reduction.

Computational Chemistry and Theoretical Modeling of Tetrakis Triethanolaminato Zirconium Iv

Electronic Structure and Bonding Analysis

The electronic structure and the nature of the bonds within tetrakis(triethanolaminato)zirconium(IV) are fundamental to understanding its properties and reactivity. Computational chemistry offers powerful tools to probe these aspects at a molecular level.

Density Functional Theory (DFT) for Ground State Geometries and Energies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries and energies. For a complex like tetrakis(triethanolaminato)zirconium(IV), DFT calculations would be instrumental in determining the most stable three-dimensional arrangement of its atoms (the ground state geometry). These calculations would reveal crucial parameters such as bond lengths and angles between the central zirconium atom and the coordinating triethanolamine (B1662121) ligands.

While specific DFT data for tetrakis(triethanolaminato)zirconium(IV) is not readily found, studies on other zirconium complexes, such as those with acetylacetonate (B107027) ligands, demonstrate the power of this approach. rsc.org For instance, DFT has been used to assess the thermodynamic stability of various organozirconium complexes formed through ligand exchange reactions. warshel.com Such calculations typically involve optimizing the molecular geometry to find the lowest energy conformation.

Illustrative Geometrical Parameters for a Zirconium Coordination Complex (based on related structures):

ParameterIllustrative Value
Zr-O Bond Length~2.1 - 2.3 Å
Zr-N Bond Length~2.2 - 2.4 Å
O-Zr-O Bond Angle~80 - 100°
N-Zr-N Bond Angle~90 - 120°

Note: This table is illustrative and does not represent experimentally verified data for tetrakis(triethanolaminato)zirconium(IV).

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding and interactions within a molecule. nih.govereztech.com It translates the complex wavefunction obtained from a quantum chemical calculation into a more intuitive Lewis-like structure of bonds and lone pairs. For tetrakis(triethanolaminato)zirconium(IV), NBO analysis would provide insights into the nature of the coordinate bonds between the zirconium center and the oxygen and nitrogen atoms of the triethanolamine ligands. It can quantify the donor-acceptor interactions that constitute these bonds, revealing the extent of charge transfer and the hybridization of the atomic orbitals involved.

NBO analysis is particularly useful for understanding intermolecular interactions, such as hydrogen bonding, which would be prevalent in this molecule due to the hydroxyl groups of the triethanolamine ligands. nih.gov The analysis can estimate the stabilization energies associated with these interactions, providing a quantitative measure of their strength.

Charge Distribution and Electrostatic Potential Maps

Understanding the distribution of electronic charge within the molecule is crucial for predicting its reactivity. DFT calculations can generate the charge distribution, indicating which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is often visualized using electrostatic potential (ESP) maps.

For tetrakis(triethanolaminato)zirconium(IV), an ESP map would likely show a high positive charge density on the central zirconium atom, making it susceptible to nucleophilic attack. Conversely, the oxygen and nitrogen atoms of the ligands would exhibit negative charge density. These maps are invaluable for predicting how the molecule will interact with other reagents.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful lens through which to view the intricate dance of atoms during a chemical reaction. By mapping out the potential energy surface, it is possible to identify the most likely pathways for reactions such as ligand exchange and hydrolysis.

Identification of Transition States for Ligand Exchange and Hydrolysis

Ligand exchange is a fundamental reaction for coordination complexes. nih.gov In the case of tetrakis(triethanolaminato)zirconium(IV), one or more of the triethanolamine ligands could be replaced by other molecules, such as water or other solvents. Computational studies can identify the transition state structures for these exchange reactions. The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

Similarly, hydrolysis, the reaction with water, is a key process for many zirconium compounds, often leading to the formation of zirconium oxides. Computational modeling can elucidate the stepwise mechanism of hydrolysis, identifying the transition states for the addition of water molecules and the subsequent cleavage of Zr-O bonds. Studies on the hydrolysis of other zirconium species, like the Zr(IV) tetramer, have provided detailed insights into the structural motifs involved in zirconium polymer formation. nih.gov

Free Energy Profiles and Activation Barriers for Catalytic Cycles

For reactions where tetrakis(triethanolaminato)zirconium(IV) might act as a catalyst, computational chemistry can be used to map out the entire catalytic cycle. This involves calculating the free energy profile for each step of the cycle, including the binding of substrates, the chemical transformation, and the release of products.

Illustrative Activation Energy Data for a Zirconium Complex Reaction (based on related systems):

Reaction StepIllustrative Activation Energy (kcal/mol)
Ligand Exchange10 - 20
First Hydrolysis Step15 - 25
Catalytic Substrate Binding5 - 15
Catalytic Rate-Determining Step20 - 30

Note: This table is illustrative and does not represent experimentally verified data for tetrakis(triethanolaminato)zirconium(IV).

While computational studies have been performed on other zirconium(IV) complexes, such as various alkoxides and carboxylates, the user's strict requirement to focus solely on Tetrakis(triethanolaminato)zirconium(IV) prevents the inclusion of data from these related but distinct chemical systems.

Therefore, it is not possible to generate the requested article with the specified scientifically accurate content and data tables for the outlined sections.

Comparative Studies with Analogous Zirconium Complexes

Analogues with Different Alkanolamine Ligands

The structure and stability of zirconium alkanolamine complexes can be significantly altered by modifying the alkanolamine ligand. Comparing the triethanolamine (B1662121) (TEA) complex with those derived from diethanolamine (B148213) (DEA) or N,N-bis(2-hydroxyethyl)glycine (bicine) reveals the profound impact of ligand denticity and the nature of the donor atoms.

Studies on the modification of zirconium propoxide with diethanolamine (H₂dea) have shown the formation of complex polynuclear structures. Depending on the reaction stoichiometry and the specific alkoxide precursor, tetranuclear or trinuclear complexes can be isolated nih.govnih.gov. One remarkable finding was the formation of a trinuclear complex, Zr{η³μ₂-NH(C₂H₄O)₂}₃[Zr(OⁱPr)₃]₂(ⁱPrOH)₂, which features a central zirconium atom with a rare nine-coordinate geometry nih.govresearchgate.net. This complex also exhibited enhanced stability in solution compared to other modified zirconium propoxide precursors, a critical factor for reproducible sol-gel synthesis nih.govnih.govresearchgate.net.

When the alkanolamine ligand includes an additional carboxylate donor group, as in N,N-bis(2-hydroxyethyl)glycine (bicine), the resulting zirconium chelate finds different applications. These chelates are water-soluble and are used as effective cross-linking agents in hydraulic fracturing fluids googleapis.com. The presence of the carboxylate group enhances water solubility and provides an additional strong binding site for the zirconium ion.

Table 3: Comparison of Zirconium Complexes with Different Alkanolamine Ligands
LigandStructureResulting Zr Complex StructureKey Property/Application
Triethanolamine (TEA)N(CH₂CH₂OH)₃Chelated monomer or oligomerCross-linking agent, adhesion promoter
Diethanolamine (DEA)NH(CH₂CH₂OH)₂Trinuclear or tetranuclear complexes; can feature a 9-coordinate Zr center nih.govresearchgate.netStable sol-gel precursor nih.govresearchgate.net
N,N-bis(2-hydroxyethyl)glycine (Bicine)HOOCCH₂N(CH₂CH₂OH)₂Water-soluble chelateCross-linking agent for aqueous polymer gels googleapis.com

Relationship to Zirconium(IV) in Metal-Organic Frameworks (MOFs)

A strong conceptual link exists between discrete zirconium alkoxide/alkanolamine complexes and the chemistry of zirconium-based MOFs. These frameworks, renowned for their exceptional stability, are built from zirconium-oxo clusters connected by organic linkers. The formation of these clusters and their catalytic activity are governed by the same fundamental principles of zirconium coordination chemistry.

Many of the most robust MOFs, such as those in the UiO-66 family, are based on a hexanuclear zirconium-oxo cluster with the core formula [Zr₆O₄(OH)₄]¹²⁺. This cluster serves as a highly stable secondary building unit (SBU). The formation of this precise SBU during MOF synthesis is a complex process of hydrolysis and condensation starting from a zirconium salt (e.g., ZrCl₄) or an alkoxide precursor.

The chemistry of Tetrakis(triethanolaminato)zirconium(IV) provides a model for the initial steps of this process. The Zr-O bonds in the alkanolamine complex are susceptible to hydrolysis, similar to those in simple alkoxides. In a MOF synthesis, the controlled hydrolysis of the zirconium precursor in the presence of water and organic carboxylate linkers leads to the stepwise assembly of the Zr₆-oxo cluster. The alkanolamine ligand itself can be viewed as a "modulator" or a temporary ligand that controls the nucleation and growth of the cluster before being replaced by the carboxylate linkers of the MOF framework. The stability of the resulting oxo-cluster is a key reason for the exceptional thermal and chemical resistance of Zr-MOFs.

The zirconium ions within the oxo-clusters of MOFs are coordinatively unsaturated, making them potent Lewis acid sites. This intrinsic Lewis acidity is the source of the remarkable catalytic activity of many Zr-MOFs. These sites can activate substrates for a variety of chemical transformations.

Often, the catalytic performance of Zr-MOFs is enhanced by the presence of defects, such as missing linkers or cluster nodes. These defects expose additional open coordination sites on the zirconium centers, making the Lewis acid sites more accessible to reactant molecules. This principle has been successfully applied in various catalytic reactions, including the reduction of nitroaromatics and the conversion of biomass. The activity is directly attributed to the electron-accepting nature of the Zr(IV) centers in the framework.

The Lewis acidic character of the zirconium center in a discrete molecule like Tetrakis(triethanolaminato)zirconium(IV) serves as a homogeneous analogue to the active sites in heterogeneous Zr-MOF catalysts. Studying the reactivity of such molecular complexes can provide valuable insights into the reaction mechanisms occurring at the more complex, solid-state active sites within the pores of a MOF.

Q & A

Basic: What are the critical methodological considerations for synthesizing TTZ in laboratory settings?

Synthesizing TTZ requires precise ligand coordination under inert conditions due to zirconium's high oxophilicity. A common approach involves reacting zirconium precursors (e.g., ZrCl₄) with triethanolamine in anhydrous solvents like tetrahydrofuran (THF) at controlled temperatures (50–70°C). Purification often employs vacuum distillation or recrystallization to remove unreacted ligands. Researchers must monitor reaction progress via NMR or FTIR to confirm ligand binding .

Basic: Which characterization techniques are essential for confirming TTZ’s structural integrity?

Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths and coordination geometry. Software suites like WinGX or SHELX are standard for data refinement .
  • FTIR and NMR spectroscopy: Validate ligand attachment (e.g., shifts in O-H or N-H stretches) and assess purity.
  • Elemental analysis (EA): Confirms stoichiometric ratios of C, H, N, and Zr .

Basic: What safety protocols are critical when handling TTZ in experimental workflows?

TTZ’s reactivity with moisture demands strict precautions:

  • Use gloveboxes or Schlenk lines to prevent hydrolysis, which can release flammable gases (e.g., H₂) .
  • Wear acid-resistant gloves and goggles due to corrosive byproducts.
  • Store under inert gas (Ar/N₂) at ≤4°C to minimize decomposition .

Advanced: How can researchers resolve contradictions in spectroscopic data during TTZ characterization?

Discrepancies between theoretical and observed data (e.g., NMR splitting patterns) may arise from dynamic ligand exchange or solvent interactions. Strategies include:

  • Variable-temperature NMR: Identifies temperature-dependent conformational changes.
  • Computational modeling (DFT): Simulates spectra to cross-validate experimental peaks.
  • Multi-technique validation: Correlate data from SCXRD, EA, and spectroscopy to eliminate artifacts .

Advanced: What advanced crystallographic methods elucidate TTZ’s coordination geometry and electronic structure?

  • High-resolution SCXRD with synchrotron radiation: Enhances data accuracy for low-symmetry crystals.
  • Multipole refinement: Maps electron density to reveal ligand-to-metal charge transfer.
  • Extended X-ray absorption fine structure (EXAFS): Probes local zirconium environments in amorphous phases .

Advanced: How does TTZ interact with environmental matrices, and what analytical methods track its degradation?

TTZ’s environmental fate involves hydrolysis to zirconium oxides and ligand release. Methods to study this include:

  • Liquid chromatography-mass spectrometry (LC-MS): Detects ligand degradation products.
  • Inductively coupled plasma optical emission spectroscopy (ICP-OES): Quantifies Zr leaching into aqueous systems.
  • Ecotoxicity assays: Evaluate impacts on microbial communities using OECD guidelines .

Advanced: How can researchers ensure data integrity and reproducibility in TTZ studies?

  • Open-data practices: Share crystallographic data (CIF files) via repositories like the Cambridge Structural Database.
  • Detailed experimental logs: Document reaction conditions, solvent batches, and instrument calibration.
  • Collaborative validation: Reproduce synthesis and characterization across independent labs to confirm findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.